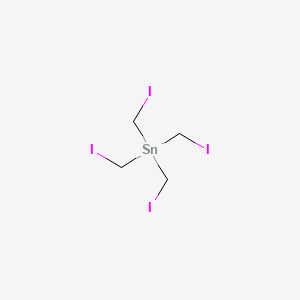
Stannane, tetrakis(iodomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tetrakis(iodomethyl)-, also known as tetrakis(iodomethyl)stannane, is a chemical compound with the formula Sn(CH2I)4. It is a tin-based compound where the tin atom is bonded to four iodomethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of stannane, tetrakis(iodomethyl)- typically involves the reaction of tin tetrachloride (SnCl4) with iodomethane (CH3I) in the presence of a suitable base. The reaction proceeds through the formation of intermediate stannylated compounds, which are then converted to the final product by further reaction with iodomethane .
Industrial Production Methods
Industrial production methods for stannane, tetrakis(iodomethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tetrakis(iodomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, tetrakis(iodomethyl)- include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from the reactions of stannane, tetrakis(iodomethyl)- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized tin compounds, while oxidation and reduction reactions produce tin oxides and lower oxidation state tin compounds, respectively .
Aplicaciones Científicas De Investigación
Stannane, tetrakis(iodomethyl)- has several scientific research applications, including:
Organic Synthesis:
Materials Science:
Radiopharmaceuticals: Due to its ability to incorporate iodine, it is used in the synthesis of radioiodinated compounds for diagnostic imaging and radiotherapy
Mecanismo De Acción
The mechanism of action of stannane, tetrakis(iodomethyl)- involves the reactivity of the iodomethyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various products. The tin atom in the compound can also participate in coordination chemistry, forming complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to stannane, tetrakis(iodomethyl)- include:
Tetrakis(chloromethyl)stannane: A compound where the iodomethyl groups are replaced with chloromethyl groups.
Tetrakis(bromomethyl)stannane: A compound where the iodomethyl groups are replaced with bromomethyl groups.
Tetrakis(fluoromethyl)stannane: A compound where the iodomethyl groups are replaced with fluoromethyl groups.
Uniqueness
Stannane, tetrakis(iodomethyl)- is unique due to the presence of iodomethyl groups, which impart distinct reactivity compared to other halomethyl stannanes.
Propiedades
Número CAS |
89166-39-2 |
|---|---|
Fórmula molecular |
C4H8I4Sn |
Peso molecular |
682.43 g/mol |
Nombre IUPAC |
tetrakis(iodomethyl)stannane |
InChI |
InChI=1S/4CH2I.Sn/c4*1-2;/h4*1H2; |
Clave InChI |
PXZRWVFPLSFOSS-UHFFFAOYSA-N |
SMILES canónico |
C([Sn](CI)(CI)CI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)
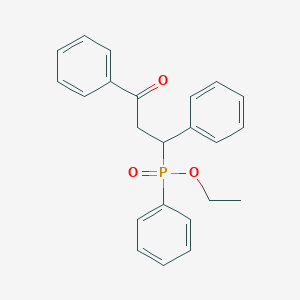
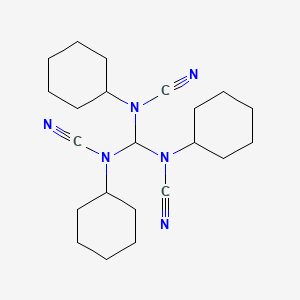
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)
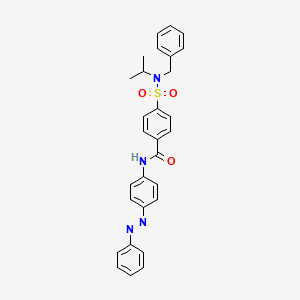
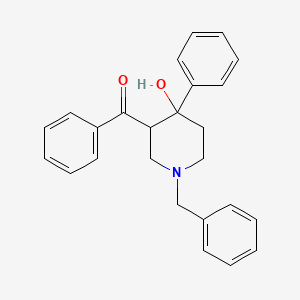
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
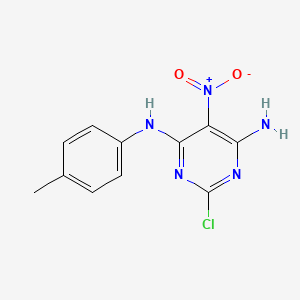
![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
